molecular formula C9H8O4 B193230 4-(Methoxycarbonyl)benzoic acid CAS No. 1679-64-7

4-(Methoxycarbonyl)benzoic acid

Cat. No. B193230
CAS RN: 1679-64-7
M. Wt: 180.16 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H8O4 . It is used as the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .


Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)benzoic acid can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of 4-(Methoxycarbonyl)benzoic acid is characterized by a monoclinic crystal structure . The compound has a molecular weight of 180.16 g/mol .


Chemical Reactions Analysis

4-(Methoxycarbonyl)benzoic acid has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .

Scientific Research Applications

Synthesis of Key Intermediates in Diabetes Therapy

4-(Methoxycarbonyl)benzoic acid derivatives, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are key intermediates in manufacturing therapeutic SGLT2 inhibitors used in diabetes therapy. These compounds are synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, offering cost-effective and scalable processes (Zhang et al., 2022).

Enantiomer Synthesis and Biological Activity

Enantiomers of 4-(2,6-dimethylheptyl)benzoic acid, synthesized using a chemico-enzymatic approach involving 4-(Methoxycarbonyl)benzoic acid derivatives, have been studied for their biological activity. Particularly, the (S)-configuration is noted for decreasing cholesterol levels in aorta cells (Gamalevich et al., 2015).

Doping of Polyaniline

In the field of advanced materials, benzoic acid derivatives, including 4-(Methoxycarbonyl)benzoic acid, are used as novel dopants for polyaniline. This doping enhances the electrical conductivity of polyaniline, a conductive polymer, offering potential applications in electronic materials (Amarnath & Palaniappan, 2005).

Molecular Characterization and Reactivity

Studies on derivatives of 4-(Methoxycarbonyl)benzoic acid, such as 4-bromo-3-(methoxymethoxy) benzoic acid, focus on their molecular structure and reactivity. This includes assessments of ionization energy, hardness, electrophilicity, and non-linear optical properties, which are crucial for understanding their behavior in chemical reactions and potential applications in various fields (Yadav et al., 2022).

Photoluminescence in Lanthanide Coordination Compounds

4-(Methoxycarbonyl)benzoic acid derivatives are employed in the synthesis of lanthanide coordination compounds. The presence of electron-donating or withdrawing groups on these compounds significantly influences their photophysical properties, which is important for applications in luminescent materials and optical technologies (Sivakumar et al., 2010).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-methoxycarbonylbenzoic acid
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InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1027425
Record name Methyl hydrogen terephthalate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [HSDB] Faintly beige powder; [MSDSonline]
Record name Hydrogen methyl terephthalate
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE
Record name HYDROGEN METHYL TEREPHTHALATE
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Vapor Pressure

0.000184 [mmHg]
Record name Hydrogen methyl terephthalate
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Product Name

4-(Methoxycarbonyl)benzoic acid

Color/Form

CRYSTALS FROM DIL ALCOHOL

CAS RN

1679-64-7
Record name Monomethyl terephthalate
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Record name Hydrogen methyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1-methyl ester
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Record name MONOMETHYL TEREPHTHALATE
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Record name HYDROGEN METHYL TEREPHTHALATE
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Melting Point

239 °C
Record name HYDROGEN METHYL TEREPHTHALATE
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (277.5 ml, 5.2 mol) was added dropwise over 1/2 hr to a stirred solution of chromium (VI) oxide (299.25 g, 2.99 mol) and water (925 ml) at 0°. The resulting solution was added dropwise over 1 hr to a stirred solution of methyl-4-(hydroxymethyl)benzoate (92.5 g, 0.564 mol) and acetone (4.6 1) at 0°. The reaction mixture was allowed to warm to room temperature and stirred overnight. The supernatant was decanted before the black tar-like residue was extracted with acetone. The decanted supernatant and acetone extracts were combined and concentrated under vacuum to leave a dark brown residue which was triturated with cold water (4 liter). The precipitate which formed was collected, washed three times with water (1 liter), and dried to give 94.6 g (94%) of the title compound as white crystals, m.p. 218°-221° C.
Quantity
277.5 mL
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925 mL
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299.25 g
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92.5 g
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 20.3 g (100 mmol) terephthaloyl chloride in 100 ml dichloromethane was added to 100 ml anhydrous methanol at 0° C. The reaction was left 1.5 h at rt. The reaction mixture was evaporated and the residue was dissolved dichloromethane. The organic phase was washed with saturated NaHCO3 aq. The organic phase was dried and evaporated. Yield 18.3 g (94.2 mmol, 94%). A solution of 18.3 g (94.2 mmol) of terephthalic acid dimethyl ester and 3.96 g (94.2 mmol) LiOH.H2O in anhydrous methanol (did not dissolve completely) was stirred for 5 d at rt. The solvent was evaporated and the product was dissolved in water. The aqueous phase was washed with dichloromethane. The aqueous phase was made acidic with 2 M HCl aq. The product precipitated from the aqueous phase. The product was filtered off and dried in vacuo. The product was dissolved in 1 L dry ethanol, and thereafter 4 l water was added slowly while stirring. The product precipitated slowly overnight at +4°C. The product was filtered and dried in vacuo. Yield 8.61 g (48 mmol, 51%)
Quantity
20.3 g
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reactant
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100 mL
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Quantity
100 mL
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solvent
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18.3 g
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reactant
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3.96 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)benzoic acid
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4-(Methoxycarbonyl)benzoic acid
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4-(Methoxycarbonyl)benzoic acid
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4-(Methoxycarbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Methoxycarbonyl)benzoic acid

Citations

For This Compound
218
Citations
CE Wagner, TL Groy - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the crystal of the title compound, C9H7FO4, classical carboxylate inversion dimers are linked by pairs of O—H⋯O hydrogen bonds. The packing is consolidated by C—H⋯F and C—H…
Number of citations: 3 scripts.iucr.org
Y Li, J Wang - Zeitschrift für Kristallographie-New Crystal Structures, 2019 - degruyter.com
The crystal structure of 4-(methoxycarbonyl) benzoic acid, C9H8O4 Page 1 Z. Kristallogr. NCS 2019; 234(2): 349–350 Yong Li* and Jingjing Wang The crystal structure of 4-(methoxycarbonyl) …
Number of citations: 5 www.degruyter.com
Y Zhang, X Ma, XH Shan, XW Zhang… - Pharmaceutical …, 2022 - thieme-connect.com
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for …
Number of citations: 2 www.thieme-connect.com
J Kadrić, K Motyka, P Džubák, M Hajdúch, M Soural - Tetrahedron Letters, 2014 - Elsevier
The targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives is described. Primary and secondary amines, 3-amino-4-(methoxycarbonyl)benzoic acid and 2-bromo-1-(…
Number of citations: 10 www.sciencedirect.com
B Vaňková, J Hlavac, M Soural - Journal of Combinatorial …, 2010 - ACS Publications
Solid-phase synthesis of bisheterocyclic compounds that contain purine and the 3-hydroxyquinolin-4(1H)-one skeleton connected with an aliphatic spacer of a different length/structure …
Number of citations: 16 pubs.acs.org
AM Fahim, B Wasiniak… - Current Analytical …, 2020 - ingentaconnect.com
Background: Molecularly imprinted polymers (MIPs) are utilized in the separation of a pure compound from complex matrices. A stable template-monomer complex generates MIPs with …
Number of citations: 19 www.ingentaconnect.com
J Wang, NB Uner, SE Dubowsky… - Electrochemical …, 2023 - iopscience.iop.org
Low-temperature, atmospheric-pressure plasmas in contact with liquids have attracted interest for various chemical applications including the degradation of organic pollutants, 1 …
Number of citations: 0 iopscience.iop.org
M Elsegood, M Smith, P De'ath - Acta Crystallographica Section A …, 2023 - scripts.iucr.org
Crystal structures with more than one molecule in the asymmetric unit have been of interest in recent years, for example via collating projects run by Prof. Jon Steed at Durham …
Number of citations: 0 scripts.iucr.org
G Wang, Z Zhang, D Xu, B Xing, L Zhu… - Science of The Total …, 2023 - Elsevier
Pyrolysis is an important method for efficiently recovering plastic monomers, fuels and chemicals from plastic waste. The depolymerization of the backbone structure of plastic waste is a …
Number of citations: 2 www.sciencedirect.com
D Kwon, S Jung, DH Moon, YF Tsang, WH Chen… - Chemical Engineering …, 2022 - Elsevier
Disposable plastic cup has been expensively used in our daily life due to its versatility, usability, and affordability. However, the mass increase in plastic cup waste (PCW) becomes …
Number of citations: 12 www.sciencedirect.com

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